1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene is an organic compound that features a benzene ring substituted with a chlorine atom and a diazopropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene typically involves the diazotization of an appropriate precursor. One common method is the reaction of 1-chloro-4-(3-aminoprop-1-en-2-yl)benzene with nitrous acid under acidic conditions to form the diazonium salt, which can then be isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization reactions, where the precursor amine is reacted with sodium nitrite and hydrochloric acid. The reaction is carefully controlled to ensure high yield and purity of the diazonium salt, which is then converted to the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene undergoes several types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or dimethylamine in ethanol can be used.
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products
Nucleophilic Substitution: Products include phenols and substituted amines.
Electrophilic Substitution: Products include nitro, sulfonic acid, and halogenated derivatives.
Scientific Research Applications
1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein labeling due to its diazo group.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(3-diazoprop-1-en-2-yl)benzene involves its diazo group, which can form reactive intermediates. These intermediates can interact with nucleophiles or electrophiles, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-nitrobenzene: Similar in structure but contains a nitro group instead of a diazopropenyl group.
1-Chloro-4-aminobenzene: Contains an amino group instead of a diazopropenyl group.
1-Chloro-4-methylbenzene: Contains a methyl group instead of a diazopropenyl group.
Uniqueness
The presence of both chlorine and diazopropenyl groups allows for diverse chemical transformations and interactions .
Properties
CAS No. |
57331-80-3 |
---|---|
Molecular Formula |
C9H7ClN2 |
Molecular Weight |
178.62 g/mol |
IUPAC Name |
1-chloro-4-(3-diazoprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H7ClN2/c1-7(6-12-11)8-2-4-9(10)5-3-8/h2-6H,1H2 |
InChI Key |
WLQVHIKLCIVMTC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C=[N+]=[N-])C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.